molecular formula C16H14N2O B138263 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 400777-11-9

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B138263
CAS RN: 400777-11-9
M. Wt: 250.29 g/mol
InChI Key: VJLDYAKVOYGTDL-UHFFFAOYSA-N
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Description

“6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of “6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is C16H14N2O . The average mass is 250.295 Da and the monoisotopic mass is 250.110611 Da .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction output is strongly dependent on the substituents of both reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” include a molecular weight of 250.29 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 2 rotatable bonds .

Scientific Research Applications

    Pharmaceutical Impurity

    This compound is known as an impurity of Zolpidem, a medication used for the treatment of insomnia .

    Medicinal Chemistry

    Imidazo[1,2-a]pyridine derivatives, which include the mentioned compound, are widely used in medicinal chemistry due to their pharmacological properties .

    Material Science

    The structural character of imidazo[1,2-a]pyridine moieties makes them useful in material science applications .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is the GABAA receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde acts as a non-benzodiazepine GABAA receptor agonist . This means it binds to the GABAA receptor and enhances its response to GABA. This results in an increase in the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This makes it more resistant to excitation.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which may affect its absorption and distribution in the body

Future Directions

Imidazo[1,2-a]pyridines, including “6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic pathways, improving the ecological impact of the synthesis methods, and exploring new pharmaceutical applications .

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDYAKVOYGTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

400777-11-9
Record name 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine-3-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400777119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-(4-Methylphenyl)-imidazo[1,2-a]pyridine-3-Carboxaldehyde
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Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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